![molecular formula C14H10FN3S B1627883 5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol CAS No. 74767-75-2](/img/structure/B1627883.png)
5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyridinyl group, an imidazole group, and a thiol group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on the specific conditions and reagents used. Fluorophenyl groups, for example, are often involved in nucleophilic aromatic substitution reactions . The thiol group could potentially undergo oxidation reactions to form disulfides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect the compound’s reactivity, boiling point, and solubility .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-5-pyridin-3-yl-1,3-dihydroimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S/c15-11-5-3-9(4-6-11)12-13(18-14(19)17-12)10-2-1-7-16-8-10/h1-8H,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLOQOIEWAGOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604718 | |
Record name | 4-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol | |
CAS RN |
74767-75-2 | |
Record name | 4-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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